molecular formula C13H10N4O6 B1189740 2,3-dihydroxybenzaldehyde {2,4-bisnitrophenyl}hydrazone

2,3-dihydroxybenzaldehyde {2,4-bisnitrophenyl}hydrazone

Cat. No.: B1189740
M. Wt: 318.24g/mol
InChI Key: KIBCCSCEEFZYJB-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dihydroxybenzaldehyde {2,4-bisnitrophenyl}hydrazone is a complex organic compound known for its unique chemical structure and properties It features a hydrazonomethyl group attached to a benzene ring, which is further substituted with two hydroxyl groups and a 2,4-dinitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydroxybenzaldehyde {2,4-bisnitrophenyl}hydrazone typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable aldehyde or ketone. The reaction is carried out in an organic solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

2,3-dihydroxybenzaldehyde {2,4-bisnitrophenyl}hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-dihydroxybenzaldehyde {2,4-bisnitrophenyl}hydrazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dihydroxybenzaldehyde {2,4-bisnitrophenyl}hydrazone involves its interaction with cellular components, leading to various biochemical effects. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, disrupting their normal function. This can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-dihydroxybenzaldehyde {2,4-bisnitrophenyl}hydrazone is unique due to its specific substitution pattern and the presence of both hydrazonomethyl and dinitrophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H10N4O6

Molecular Weight

318.24g/mol

IUPAC Name

3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]benzene-1,2-diol

InChI

InChI=1S/C13H10N4O6/c18-12-3-1-2-8(13(12)19)7-14-15-10-5-4-9(16(20)21)6-11(10)17(22)23/h1-7,15,18-19H/b14-7+

InChI Key

KIBCCSCEEFZYJB-VGOFMYFVSA-N

SMILES

C1=CC(=C(C(=C1)O)O)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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